3-Nitrochalcone

Description

BenchChem offers high-quality 3-Nitrochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

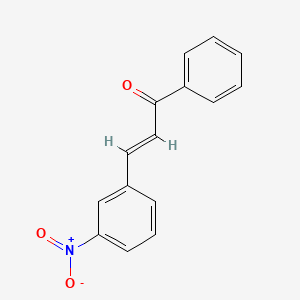

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of 3-Nitrochalcone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 3-Nitrochalcone. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

3-Nitrochalcone is an organic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a nitro group substituted at the third position of one of the aromatic rings.[1] The formal IUPAC name for this compound is (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.[1][2]

Table 1: Chemical Identifiers for 3-Nitrochalcone

| Identifier | Value |

| IUPAC Name | 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[3] |

| Synonyms | 3-Nitrobenzylideneacetophenone, (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, m-Nitrostyryl phenyl ketone[1] |

| CAS Number | 614-48-2[1][3][4][5] |

| Molecular Formula | C₁₅H₁₁NO₃[1][3][4] |

| SMILES String | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)--INVALID-LINK--[O-][3] |

| InChI Key | SMFBODMWKWBFOK-UHFFFAOYSA-N[1][3] |

Physicochemical and Spectroscopic Properties

3-Nitrochalcone typically presents as a yellow crystalline solid and is more soluble in organic solvents than in water.[1] Its physicochemical and spectroscopic data are crucial for its identification, characterization, and application in further research.

Table 2: Physicochemical Properties of 3-Nitrochalcone

| Property | Value |

| Molecular Weight | 253.26 g/mol [1][5][6] |

| Appearance | Light yellow to yellow crystalline solid/powder[1][2][6] |

| Melting Point | 144-146 °C[2][6] |

| Purity | >98.0% (GC)[1][6] |

Table 3: Spectroscopic Data for 3-Nitrochalcone

| Spectroscopy | Key Features |

| FTIR (KBr, cm⁻¹) | νmax: 1650 (C=O), 1523 (C=C), 1345 (N-O), 983 (C=C trans)[7] |

| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), 7.51 (d, J = 16.3 Hz, 1H)[7] |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm): 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9[7] |

| Mass Spectrometry | Electron ionization spectra are available in the NIST WebBook.[4] |

Synthesis of 3-Nitrochalcone: Experimental Protocol

The most common and efficient method for synthesizing 3-Nitrochalcone is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503).[2]

Objective: To synthesize 3-Nitrochalcone via a base-catalyzed Claisen-Schmidt condensation reaction.

Reactants:

-

Acetophenone

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (B78521) (NaOH) solution

Protocol:

-

Preparation of Reactant Solution: In a suitable flask, dissolve 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL) in ethanol (e.g., 4.0 mL).[8]

-

Initiation of Condensation: To the stirred solution, add a solution of sodium hydroxide (e.g., 0.5 mL) dropwise. The reaction is typically carried out in an ice-salt bath to control the initial exothermic reaction.[7][8]

-

Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture will typically turn cloudy as the product begins to precipitate.[7][8] The reaction is generally stirred for approximately 2-3 hours.[7][9]

-

Isolation of Crude Product: Once the reaction is complete, add ice water (e.g., 10-15 mL) to the flask to precipitate the product fully.[8] Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

-

Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.[7][8]

-

Purification: Recrystallize the crude product from a suitable solvent or solvent pair, such as dichloromethane/n-hexane or ethanol, to yield the purified 3-Nitrochalcone.[7][8] The purified product should be a pale yellow solid.

Diagram 1: Synthesis Workflow for 3-Nitrochalcone

Caption: Workflow of 3-Nitrochalcone synthesis via Claisen-Schmidt condensation.

Biological Activities and Potential Applications

Nitrochalcones, including 3-Nitrochalcone, have garnered significant interest from chemists and biochemists due to their wide range of pharmacological activities.[7] These compounds are being investigated for their potential as therapeutic agents.

-

Antimicrobial Activity: 3-Nitrochalcone has demonstrated notable antimicrobial properties.[1] Studies have evaluated its efficacy against various bacterial and fungal strains, with some derivatives showing potent activity. For example, related nitrochalcones have shown strong activity against Pseudomonas fluorescence.[10]

-

Anti-inflammatory Properties: The compound has exhibited significant anti-inflammatory effects in various experimental models.[2][9] Research on different nitrochalcone isomers suggests that the position of the nitro group can influence the potency of the anti-inflammatory response.[7][11]

-

Anticancer Potential: Preliminary research has indicated that 3-Nitrochalcone may possess anticancer properties.[1][2] Chalcones are known to interact with various biological targets, and the introduction of a nitro group can modulate this activity, making them promising candidates for further investigation in oncology.[7]

-

Synthetic Intermediate: Beyond its direct biological effects, 3-Nitrochalcone serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and benzothiophenes.[7]

Diagram 2: Reported Biological Activities of 3-Nitrochalcone

Caption: Logical relationship of 3-Nitrochalcone's core activities and applications.

References

- 1. CAS 614-48-2: 3-Nitrochalcone | CymitQuimica [cymitquimica.com]

- 2. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]

- 3. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrochalcone [webbook.nist.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. labproinc.com [labproinc.com]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties of 3-Nitrochalcone (B1353257)

Introduction

3-Nitrochalcone, systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an aromatic ketone and a member of the chalcone (B49325) family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group at the 3-position of one of the phenyl rings significantly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitrochalcone, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, including its anticancer and antimicrobial mechanisms.

Physical and Chemical Properties

3-Nitrochalcone is a light yellow to yellow crystalline solid at room temperature.[1][2] It is generally more soluble in organic solvents than in water.[1] The key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁NO₃ | [1][3] |

| Molecular Weight | 253.26 g/mol | [1][2] |

| Appearance | Light yellow to yellow powder/crystal | [1][2] |

| Melting Point | 142-146 °C | [4][5][6] |

| Boiling Point | 418.7 °C at 760 mmHg | [4] |

| Density | 1.255 g/cm³ | [4] |

| Flash Point | 199.9 °C | [4] |

| Refractive Index | 1.651 | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.50 (s), 8.25 (m), 8.05 (m), 7.93 (d), 7.82 (d), 7.67 (t), 7.62 (t), 7.54 (d) | [7][8] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons, carbonyl carbon, and vinylic carbons. | [3][9] |

| FTIR (KBr) | ν (cm⁻¹): ~1650-1667 (C=O stretch), ~1511-1523 (C=C stretch), ~1333-1345 (N-O stretch of NO₂), ~977-983 (C=C trans bend) | [2] |

| Mass Spec. (EI) | m/z: 253 (M⁺), 236 (M-OH)⁺, 176, 130, 105, 102, 77 | [4][10] |

| UV-Vis | Two main absorption bands: a strong band between 335-435 nm and a less intense band between 220-300 nm. | [11] |

Experimental Protocols

Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing 3-Nitrochalcone is the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) with acetophenone (B1666503) in the presence of a base.[12][13]

Materials:

-

3-nitrobenzaldehyde

-

Acetophenone

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Distilled water

-

Hydrochloric acid (HCl, dilute)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a minimal amount of 95% ethanol.[13]

-

While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution.[2]

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] The reaction typically proceeds for several hours.[13]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13]

-

Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the crude product.[13]

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining base and other water-soluble impurities.[13]

-

Dry the crude 3-Nitrochalcone product in air or in a desiccator.[13]

Purification by Recrystallization

The crude 3-Nitrochalcone can be purified by recrystallization to obtain a product with high purity.[14][15]

Materials:

-

Crude 3-Nitrochalcone

-

Ethanol (95%) or another suitable solvent (e.g., methanol, hexane/ethyl acetate (B1210297) mixture)[14]

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Buchner funnel and vacuum flask

Procedure:

-

Transfer the crude 3-Nitrochalcone to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.[14]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.[15]

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[15]

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[14]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]

-

Dry the purified crystals of 3-Nitrochalcone. The purity can be checked by measuring its melting point.[14]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-Nitrochalcone.

Anticancer Signaling Pathway of a 3-Nitrophenyl Chalcone Derivative

A benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[1]

Caption: Proposed anticancer signaling pathways of a 3-nitrophenyl chalcone derivative.

Biological Activities and Mechanisms of Action

Chalcones, including 3-Nitrochalcone and its derivatives, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][16]

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-nitrochalcone derivatives. A benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxic effects against colon cancer cells (HCT-116 and HT-29) with significantly lower IC₅₀ values compared to healthy colon cells.[1] The proposed mechanisms of action include:

-

Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has been shown to activate DR-4 (Death Receptor 4) and inhibit the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: The derivative causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1]

-

Inhibition of Migration and Colony Formation: It has also been observed to inhibit the migration and colony-forming abilities of cancer cells in a dose-dependent manner.[1]

Chalcones, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of DNA damage.[1][17]

Antimicrobial Activity

3-Nitrochalcone and its derivatives have also shown promising antimicrobial properties. They have been reported to be effective against a range of hospital-acquired pathogens.[18] The antimicrobial mechanisms are believed to involve:

-

Inhibition of Biofilm Formation: These compounds can significantly reduce the formation and viability of microbial biofilms, which are crucial for chronic infections.[18]

-

Reduction of Microbial Adhesion: They have been shown to decrease the adhesion of microbes to host cells, which is a critical initial step in the infection process.[18]

-

Efflux Pump Inhibition: Some chalcone derivatives have been found to potentiate the effects of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are responsible for pumping out antimicrobial agents from the bacterial cell.[19]

Conclusion

3-Nitrochalcone is a versatile compound with well-defined physical and chemical properties and a straightforward synthetic route. Its diverse biological activities, particularly its anticancer and antimicrobial effects, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its efficacy against microbial biofilms, positions 3-Nitrochalcone and its derivatives as promising scaffolds for the development of novel therapeutic agents. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore their therapeutic potential.

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. 3-Nitrochalcone [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [chemicalbook.com]

- 8. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Nitrochalcone [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Nitrochalcone

Abstract: This technical guide provides a comprehensive overview of 3-Nitrochalcone, a synthetic organic compound belonging to the flavonoid family. It details the compound's chemical identity, synthesis protocols, and significant biological activities. Special emphasis is placed on its potential as an anticancer agent, with quantitative data on its cytotoxicity and a detailed exploration of its mechanism of action. This document is intended to serve as a core resource for professionals engaged in chemical synthesis and pharmaceutical research.

Chemical Identity and Properties

3-Nitrochalcone is a chalcone (B49325) derivative characterized by a nitro group substituted on one of its phenyl rings. The precise nomenclature is crucial for unambiguous identification in research and development.

The standard IUPAC name for this compound is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one . The "(E)-" prefix denotes the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and commonly synthesized isomer.[1]

Table 1: Chemical and Physical Properties of 3-Nitrochalcone

| Identifier | Value | Reference |

| IUPAC Name | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

| Synonyms | 3-Nitrobenzylideneacetophenone, m-Nitrostyryl phenyl ketone | [2][3] |

| CAS Number | 614-48-2 | [2][4] |

| Molecular Formula | C₁₅H₁₁NO₃ | [2][4] |

| Molecular Weight | 253.25 g/mol | [2] |

Synthesis of 3-Nitrochalcone

The primary and most efficient method for synthesizing chalcones, including 3-Nitrochalcone, is the Claisen-Schmidt condensation .[1][5] This base-catalyzed aldol (B89426) condensation reaction involves an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. For 3-Nitrochalcone, the reactants are acetophenone and 3-nitrobenzaldehyde (B41214).[6] The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and often leading to high yields.[5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for nitrochalcone synthesis.[7]

Materials:

-

3-Nitrobenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Catalyst Preparation: Prepare a solution of NaOH (approx. 6.7 mmol) in 6 mL of deionized water.

-

Cooling: Cool the NaOH solution to 0°C using an ice bath. Slowly add 10 mL of ethanol to the cooled solution while stirring.

-

Reactant Addition: Remove the flask from the ice bath and allow it to reach room temperature. Slowly add acetophenone (approx. 10 mmol) to the mixture.

-

Condensation: Following the addition of acetophenone, slowly add 3-nitrobenzaldehyde (10 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature using a magnetic stirrer for approximately 2-3 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture in an ice bath (0°C) for up to 24 hours to ensure complete precipitation of the product.

-

Isolation: Filter the solid product from the crude mixture using a Büchner funnel. Wash the collected solid with cold water to remove any remaining base.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a dichloromethane/ethanol mixture, to yield the purified 3-Nitrochalcone. Dry the resulting crystals before characterization.

Biological and Pharmacological Activity

Nitrochalcones are of significant interest to medicinal chemists due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][8]

Anticancer Activity

The most promising therapeutic application of 3-Nitrochalcone derivatives is in oncology. A recent study investigated a novel benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], against human colon cancer cell lines.[9][10] The compound demonstrated selective and potent cytotoxicity against cancer cells while showing significantly lower impact on healthy colon cells.[9][10]

Antimicrobial Activity

Certain derivatives of 3-Nitrochalcone have also been evaluated for their antimicrobial effects. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was identified as having strong activity against the bacterium Pseudomonas fluorescence.[11]

Table 2: Summary of Quantitative Biological Data

| Compound/Derivative | Target | Assay | Endpoint | Value | Reference |

| Benzofuran-linked 3-nitrophenyl chalcone | HCT-116 Colon Cancer Cells | SRB Assay | IC₅₀ (48h) | 1.71 µM | [9][10] |

| Benzofuran-linked 3-nitrophenyl chalcone | HT-29 Colon Cancer Cells | SRB Assay | IC₅₀ (48h) | 7.76 µM | [9][10] |

| Benzofuran-linked 3-nitrophenyl chalcone | CCD-18Co Healthy Colon Cells | SRB Assay | IC₅₀ (48h) | > 10 µM | [9][10] |

| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | P. fluorescence | Broth Dilution | MIC | 20 µg/mL | [11] |

Mechanism of Action in Cancer

Understanding the molecular mechanism is critical for drug development. Studies on the benzofuran-linked 3-nitrophenyl chalcone derivative have elucidated a multi-faceted mechanism of action in colon cancer cells.[9][10] The compound effectively induces programmed cell death (apoptosis) and halts the cell division cycle.

The primary mechanisms identified are:

-

Induction of Apoptosis: The compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. It specifically upregulates Death Receptor 4 (DR-4) at the cell membrane and acts on the BCL-2 family of proteins intracellularly to trigger caspase activation.[9][10]

-

Cell Cycle Arrest: Treatment with the compound causes a statistically significant arrest of the cell cycle at the G0/G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.[9][10]

Conclusion

3-Nitrochalcone and its derivatives represent a versatile and promising class of compounds for drug development. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the accessible production of diverse analogues. The potent and selective anticancer activity demonstrated by specific derivatives, mediated by the induction of apoptosis and cell cycle arrest, highlights their potential as lead compounds for novel cancer therapeutics. Further research into structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 614-48-2: 3-Nitrochalcone | CymitQuimica [cymitquimica.com]

- 4. 3-Nitrochalcone [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-NITROCHALCONE synthesis - chemicalbook [chemicalbook.com]

- 7. daneshyari.com [daneshyari.com]

- 8. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Nitrochalcone, a synthetic chalcone (B49325) derivative of significant interest in medicinal chemistry. This document consolidates essential data, including its chemical properties, synthesis protocols, and known biological activities, to support ongoing research and drug development efforts.

Core Properties of 3-Nitrochalcone

3-Nitrochalcone, systematically named (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an α,β-unsaturated ketone featuring a nitro functional group on one of its aromatic rings. This substitution pattern significantly influences its physicochemical properties and biological efficacy.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₁NO₃ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| CAS Number | 614-48-2 | |

| Appearance | Pale yellow to yellow solid | |

| IUPAC Name | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | [1] |

Synthesis of 3-Nitrochalcone

The primary method for synthesizing 3-Nitrochalcone is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone. Specifically, 3-nitrobenzaldehyde (B41214) is reacted with acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of 3-Nitrochalcone.

Materials:

-

3-Nitrobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and n-hexane)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add acetophenone (1 equivalent).

-

In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the stirred mixture of aldehyde and ketone.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of 3-Nitrochalcone will form. Cool the mixture in an ice bath to maximize precipitation.

-

Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any remaining base.

-

Purify the crude 3-Nitrochalcone by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane mixture, to yield the pure product.

Biological Activities and Experimental Evaluation

3-Nitrochalcone has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections provide detailed protocols for evaluating these activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory potential of compounds.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

-

Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. The animals should be fasted overnight with free access to water before the experiment.

-

Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of 3-Nitrochalcone.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or 3-Nitrochalcone (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis is then performed to determine the significance of the observed anti-inflammatory effect.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of 3-Nitrochalcone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 3-Nitrochalcone at which no visible growth of the microorganism is observed.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Nitrochalcone and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Chalcones, including nitro-substituted derivatives, have been reported to exert their anti-inflammatory and anticancer effects by modulating various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.

Caption: Proposed mechanism of NF-κB pathway inhibition by 3-Nitrochalcone.

Chalcones can inhibit the NF-κB signaling pathway through several mechanisms.[2][3][4] They have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα.[2][3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[3] Some chalcones may also directly interfere with the DNA-binding activity of NF-κB in the nucleus.[2]

References

The Advent and Ascendance of Nitrochalcones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrochalcones, a prominent class of substituted chalcone (B49325) compounds, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Characterized by the presence of one or more nitro groups on their aromatic rings, these compounds have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and anti-inflammatory to antimicrobial and vasorelaxant effects. This technical guide provides a comprehensive overview of the discovery and historical development of nitrochalcones, detailed methodologies for their synthesis and characterization, and an in-depth exploration of their mechanisms of action through various signaling pathways. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key cellular pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.

A Historical Overture: The Discovery of Chalcones and the Emergence of Nitro-Derivatives

The journey of chalcones began in 1881 when the German chemist Rainer Ludwig Claisen and his colleague A. Claparède first reported the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503), a reaction now famously known as the Claisen-Schmidt condensation.[1] However, it was the Polish chemist Stanisław Kostanecki who, in the late 19th and early 20th centuries, extensively studied these α,β-unsaturated ketones and is credited with coining the term "chalcone," derived from the Greek word "chalcos," meaning bronze, which alludes to the characteristic color of many of these compounds.[2][3]

While the initial focus was on the fundamental synthesis and structure of the chalcone backbone, the 20th century witnessed a surge in the exploration of substituted chalcones, driven by the quest for novel therapeutic agents.[4] The introduction of the nitro group (NO2), a potent electron-withdrawing moiety, onto the aromatic rings of the chalcone scaffold was a pivotal development. This structural modification was found to significantly influence the physicochemical properties and, consequently, the biological activities of the parent chalcone molecule.[5] Although a definitive first synthesis of a nitro-substituted chalcone is not prominently documented, numerous studies from the mid to late 20th century began to systematically investigate the synthesis and properties of these derivatives. These early explorations laid the groundwork for the extensive research that has since established nitrochalcones as a class of compounds with profound pharmacological potential.

Synthesis and Characterization of Nitrochalcones: The Claisen-Schmidt Condensation and Beyond

The Claisen-Schmidt condensation remains the cornerstone of nitrochalcone synthesis due to its simplicity, efficiency, and versatility.[6] The reaction involves the base-catalyzed aldol (B89426) condensation of a substituted benzaldehyde (B42025) (often a nitrobenzaldehyde) with a substituted acetophenone (which may also contain a nitro group), followed by dehydration to yield the corresponding nitrochalcone.

General Experimental Protocol for Claisen-Schmidt Condensation

Materials:

-

Substituted nitroacetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% w/v in water or an alcohol)

-

Glacial acetic acid or dilute HCl (for neutralization)

-

Distilled water

-

Ice bath

Procedure:

-

A solution of the substituted nitroacetophenone in ethanol or methanol is prepared in a round-bottom flask and cooled in an ice bath.

-

To this stirred solution, an aqueous or alcoholic solution of NaOH or KOH is added dropwise, maintaining the low temperature.

-

The substituted benzaldehyde, dissolved in a minimal amount of the same solvent, is then added slowly to the reaction mixture.

-

The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude nitrochalcone.

-

The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Purification and Characterization:

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/n-hexane.[7] Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.

-

Characterization: The structure and purity of the synthesized nitrochalcones are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the α,β-unsaturated double bond (typically trans).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and nitro (N-O) stretching vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Melting Point Analysis: Assesses the purity of the synthesized compound.

-

Variations in Synthetic Methodologies

To enhance reaction rates, improve yields, and align with the principles of green chemistry, several modifications to the classical Claisen-Schmidt condensation have been developed:

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction time and improve yields.[5]

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions.

-

Solvent-Free Synthesis: Grinding the reactants with a solid base catalyst (e.g., solid NaOH or KOH) in a mortar and pestle offers an environmentally friendly, solvent-free alternative.[7]

Biological Activities of Nitrochalcones: A Quantitative Overview

Nitrochalcones exhibit a wide array of biological activities, with their potency and selectivity often depending on the number and position of the nitro groups on the aromatic rings. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Anticancer Activity of Selected Nitrochalcones

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | KYSE-450 (Esophageal) | 4.97 | [8] |

| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | Eca-109 (Esophageal) | 9.43 | [8] |

| (E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one | Not Specified | Not Specified | [9] |

| 2'-nitrochalcone | Not Specified | Not Specified | [5] |

| 3'-nitrochalcone | Not Specified | Not Specified | [5] |

| 4'-nitrochalcone | Not Specified | Not Specified | [5] |

Table 2: Anti-inflammatory Activity of Selected Nitrochalcones

| Compound | Model | Inhibition (%) | Reference |

| 2'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |

| 3'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |

| 4'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |

Table 3: Antimicrobial Activity of Selected Nitrochalcones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-nitro substituted chalcones (general) | B. subtilis | Not Specified | [10] |

| 4-nitro substituted chalcones (general) | K. pneumonia | Not Specified | [10] |

| 4'-hydroxy-4-nitro chalcone | Staphylococcus aureus | Zone of inhibition measured | [7] |

| 4'-hydroxy-4-nitro chalcone | Escherichia coli | Zone of inhibition measured | [7] |

Mechanisms of Action: Unraveling the Signaling Pathways

The diverse biological effects of nitrochalcones stem from their ability to modulate multiple cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis via ROS-Mediated Signaling

A primary mechanism underlying the anticancer activity of many nitrochalcones is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of the nitrochalcone compound for a specified duration.

-

Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.

The overproduction of ROS disrupts cellular redox homeostasis, leading to oxidative stress and the activation of downstream apoptotic pathways. This involves the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Ultimately, this leads to the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the altered expression of Bcl-2 family proteins (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), which execute the apoptotic process.

Anti-inflammatory and Vasorelaxant Effects: Modulation of eNOS and COX Pathways

The anti-inflammatory properties of nitrochalcones are often attributed to their ability to inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The vasorelaxant effects, on the other hand, can be mediated by the activation of endothelial Nitric Oxide Synthase (eNOS).

Experimental Protocol: Assessment of Vasorelaxant Activity

-

Tissue Preparation: Aortic rings are isolated from experimental animals (e.g., rats) and mounted in an organ bath containing a physiological salt solution.

-

Contraction: The aortic rings are pre-contracted with an agonist such as norepinephrine.

-

Treatment: Cumulative concentrations of the nitrochalcone compound are added to the organ bath.

-

Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

-

Mechanism Elucidation: To investigate the involvement of the eNOS pathway, the experiment can be repeated in the presence of an eNOS inhibitor (e.g., L-NAME).

Nitrochalcones can influence the expression and activity of these enzymes through various signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. By inhibiting the activation of NF-κB, nitrochalcones can suppress the transcription of genes encoding for iNOS and COX-2, thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins.

Conclusion and Future Perspectives

Nitrochalcones represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel therapeutic agents. The continued exploration of their mechanisms of action at a molecular level will undoubtedly pave the way for the rational design of next-generation nitrochalcone-based drugs with enhanced efficacy and selectivity for a range of diseases, from cancer to inflammatory disorders. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential and on preclinical and clinical investigations to translate their promising in vitro and in vivo activities into tangible clinical benefits.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. irejournals.com [irejournals.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. α‐Substituted Chalcones: A Key Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

Spectroscopic Elucidation of 3-Nitrochalcone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrochalcone, a compound of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2][3] The structural confirmation of this molecule is paramount for its application in drug discovery and development. This document presents its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

-

Systematic Name: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[4]

-

Synonyms: 3-Nitro-trans-chalcone, m-Nitrobenzylidene acetophenone[5][6]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Nitrochalcone, providing insights into its functional groups, atomic connectivity, and overall molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-Nitrochalcone exhibits characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1650 - 1667 | C=O (α,β-unsaturated ketone) | [2][7] |

| 1511 - 1593.33 | C=C (aromatic and vinylic) | [2][7] |

| 1516 - 1523 | N-O (asymmetric stretching) | [2] |

| 1333 - 1348.14 | N-O (symmetric stretching) | [2][7] |

| 977 - 983 | C-H bend (trans C=C) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-Nitrochalcone reveals distinct signals for the aromatic and vinylic protons. The coupling constant (J) between the vinylic protons confirms the trans configuration of the double bond.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | Reference |

| 8.501 | s | H on nitrophenyl ring | [6][8] | |

| 8.249 | m | Protons on nitrophenyl ring | [6][8] | |

| 8.051 | m | Protons on phenyl ring | [6][8] | |

| 7.926 | d | Vinylic proton (β-H) | 15.6 | [6][8] |

| 7.824 | d | Vinylic proton (α-H) | 15.6 | [6][8] |

| 7.667 - 7.536 | m | Aromatic protons | [6][8] |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 192.6 | C=O (ketone) | [2] |

| 148.8 | C-NO₂ | [2] |

| 146.9 - 123.9 | Aromatic and Vinylic Carbons | [2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-Nitrochalcone shows a molecular ion peak consistent with its molecular formula.

| m/z | Assignment | Reference |

| 253 | [M]⁺ (Molecular ion) | [1][6][9] |

| 236 | [M-OH]⁺ or [M-NH]⁺ | [6] |

| 225 | [M-CO]⁺ | [6] |

| 206 | [M-NO₂-H]⁺ | [6] |

| 178 | [M-C₆H₅]⁺ | [6] |

| 130 | [C₉H₆O]⁺ | [1] |

| 105 | [C₆H₅CO]⁺ | [6] |

| 77 | [C₆H₅]⁺ | [6] |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of 3-Nitrochalcone

3-Nitrochalcone is commonly synthesized via a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) in the presence of a base catalyst, such as sodium hydroxide, in an alcoholic solvent.[1][2]

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet.[4] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[2][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[9]

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of 3-Nitrochalcone.

References

- 1. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrochalcone [webbook.nist.gov]

- 6. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [chemicalbook.com]

- 7. Synthesis Of 3-Nitrochalcone Lab Report | ipl.org [ipl.org]

- 8. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]

- 9. 3-Nitrochalcone [webbook.nist.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Key Structural Features of 3-Nitrochalcone Derivatives from X-ray Crystallography

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the critical three-dimensional structural characteristics of 3-nitrochalcone (B1353257) derivatives as determined by X-ray crystallography. Understanding these features at the atomic level is paramount for rational drug design and the development of novel therapeutic agents, as the molecular conformation and intermolecular interactions directly influence their biological activity.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and, consequently, the biological activities of the chalcone (B49325) scaffold.[1] These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, antihyperglycemic, and antitumor properties.[2][3] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, offering invaluable insights into structure-activity relationships.

Molecular Conformation: Planarity and Torsional Flexibility

The overall shape of 3-nitrochalcone derivatives is largely dictated by the degree of planarity between the two phenyl rings and the central enone bridge. This planarity is influenced by the position of the nitro substituent and the nature of other substituents on the aromatic rings.[2][4] The conformation around the single bonds of the propenone linker (Cα-Cβ and C-C=O) gives rise to either s-cis or s-trans isomers.

X-ray diffraction studies reveal that the position of the nitro group on the aromatic B-ring directly affects the molecular coplanarity.[2] For instance, in a study of three nitro-substituted chalcones, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit a non-planar s-trans conformation. In contrast, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one adopts a more planar s-cis conformation.[2] The planarity in the latter is attributed to the minimization of electrostatic repulsion between the carbonyl group and the nitro group.[2]

The deviation from planarity is quantitatively described by torsion angles. Key torsion angles that define the planarity include those between the phenyl rings and the enone bridge.[5] The nitro group itself can also be twisted out of the plane of the attached benzene (B151609) ring to minimize steric hindrance.[2]

Intermolecular Interactions: The Architects of Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In 3-nitrochalcone derivatives, C—H⋯O hydrogen bonds are a predominant feature, often involving the oxygen atoms of the nitro and carbonyl groups as acceptors.[5] These interactions can link molecules into chains, dimers, or more complex two-dimensional sheets.[5][6]

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules play a crucial role in stabilizing the crystal packing, particularly in derivatives with a more planar conformation.[2][6] The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 3.9 Å.[2][6] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different interactions to the overall crystal stability.[2][6]

Quantitative Structural Data

The following tables summarize key crystallographic and geometric parameters for a selection of 3-nitrochalcone derivatives, providing a basis for comparative structural analysis.

| Compound | Space Group | Conformation | Key Torsion Angles (°) |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | P-1 | s-trans | C8—C7—C1′—C2′: 79.82(13) C2—C1—C9—C8: 142.81(11) |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Pbca | s-trans | - |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | P-1 | s-cis | C8—C9—C1—C6: 177.6(2) C8—C7—C1′—C2′: 165.62(15) |

| 4′-dimethylamino-3-nitrochalcone | P2₁/c | - | Φ₂ (C4—C1—C2—C3): 158.84(12) |

| 3′-nitro-3-dimethylaminochalcone | P2₁/n | - | Twist angle between rings: 13.80(8) |

| 3′-nitrochalcone | P2₁/c | - | Molecule 1 (near planar): Twist angle between rings: 1.88(8) Molecule 2: Less planar |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | - | s-cis | O3—C7—C8—C9: -0.8(3) Dihedral angle between rings: 4.27(8) |

Table 1: Selected Crystallographic and Conformational Data for 3-Nitrochalcone Derivatives. [2][5][6]

| Compound | Interaction Type | Key Distances (Å) and Angles (°) |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | π-π stacking | Centroid-to-centroid distances: 3.647(2) and 3.729(2) |

| 4′-dimethylamino-3-nitrochalcone | C—H⋯O hydrogen bonds | C17—H17B⋯O3iii, C3—H3⋯O1i, C5—H5⋯O2i, C11—H11⋯O1i, C15—H15⋯O1ii |

| 3′-nitro-3-dimethylaminochalcone | C—H⋯O hydrogen bonds | C16—H16B⋯O2ii, C15—H15⋯O3i, C15—H2⋯O3i, C15—H9⋯O3i |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C—H⋯O and C—H⋯F hydrogen bonds, π–π interactions | Centroid–centroid distance: 3.8860 (11) |

Table 2: Key Intermolecular Interactions in 3-Nitrochalcone Derivative Crystals. [2][5][6]

Experimental Protocols

Synthesis of 3-Nitrochalcone Derivatives via Claisen-Schmidt Condensation

The synthesis of 3-nitrochalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

General Procedure:

-

A solution of the appropriate acetophenone (e.g., 2-nitroacetophenone) is prepared in a suitable solvent, typically ethanol.[2]

-

The solution is cooled in an ice-salt bath, and an aqueous solution of a base, such as sodium hydroxide, is added dropwise with stirring.[2]

-

After a short period of stirring, the corresponding nitrobenzaldehyde is added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).[2][6]

-

Upon completion, the resulting solid product is filtered, washed with water, and then recrystallized from an appropriate solvent or solvent pair (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone derivative.[2][6]

Single-Crystal X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

-

Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by slow evaporation of a solution of the purified chalcone derivative in a suitable solvent such as acetone (B3395972) or ethanol.[5][6]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 200 K) using a specific wavelength of X-ray radiation (e.g., Ag-Kα or Mo-Kα).[2][5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]

-

Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often analyzed with the aid of structural databases and visualization software. Hirshfeld surface analysis may also be performed to investigate intermolecular contacts in detail.[2][6]

Visualizations

Caption: General molecular structure of a 3-Nitrochalcone.

Caption: Workflow for X-ray crystallography of 3-nitrochalcones.

References

- 1. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Chalcone Scaffold: A Privileged Structure in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chalcone (B49325) scaffold, characterized by a 1,3-diaryl-2-propen-1-one framework, represents a pivotal class of compounds in medicinal chemistry. These open-chain flavonoids are not only biosynthetic precursors to flavonoids and isoflavonoids but also exhibit a remarkable breadth of biological activities. Their structural simplicity, ease of synthesis, and diverse pharmacological properties have established them as a "privileged scaffold" in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the chalcone scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Biological Activities of the Chalcone Scaffold

Chalcones have been extensively investigated for a wide array of pharmacological effects, demonstrating their potential to modulate various biological pathways implicated in human diseases.

Anticancer Activity

The anticancer potential of chalcones is one of the most thoroughly investigated areas. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[1][2][3]

Mechanism of Action: A significant number of synthetic chalcones have been shown to be effective tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Chalcone derivatives can also induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[3][5]

Table 1: Anticancer Activity of Representative Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |

| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | 1.3 - 186.2 | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [2] |

| 1,2,4-triazole/chalcone hybrids | A549 | 4.4 - 16.04 | Caspase-3 dependent apoptosis | [2] |

| 2',4',5'-trimethoxychalcones | K562, Jurkat | 4 - 8 | Induction of apoptosis via mitochondrial pathway | [3] |

| α-Cyano bis(indolyl)chalcone | A549 | 0.8 | Tubulin polymerization enhancement | [3] |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | SMMC-7721 (hepatoma) | Not specified | Mitochondria-dependent apoptosis | [3] |

| Chalcone derivative 22 | T24, HT-1376 (bladder cancer) | Not specified | Induction of apoptosis, cell cycle arrest (G2/M) | [3] |

Antimicrobial Activity

Chalcones have emerged as promising scaffolds for the development of novel antibacterial agents, including against multidrug-resistant strains like MRSA.[6] Their mechanisms of action are multifaceted, involving the disruption of bacterial membranes, inhibition of cell wall biosynthesis, and interference with DNA replication and protein synthesis.[6]

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM or µg/mL) | Reference |

| Quinoline-based chalcone 51 | M. tuberculosis H37Rv | 10 - 80 µM | [7] |

| Chalcones 93, 94, 95 | Not specified | 0.78 - 1.56 µM | [7] |

| Polyhydroxylated chalcone 101 | B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi, P. vulgaris | 0.1 - 0.717 µM | [7] |

| Rhodamine-3-acetic acid chalcone 118 | S. aureus | 2 µM | [7] |

| Compound 85 | Ciprofloxacin-resistant strain | 3.4 nM | [6] |

| Polyhydroxylated chalcones 96-98, 100, 102 | Methicillin-resistant Staphylococcus aureus | 6.25 - 250 µM | [7] |

Anti-inflammatory Activity

Chalcones exhibit potent anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory cascade. They have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[8][9]

Mechanism of Action: A primary mechanism of the anti-inflammatory action of chalcones is the inhibition of the NF-κB signaling pathway.[8][10] By preventing the degradation of the inhibitory protein IκBα, chalcones block the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[10][11] Additionally, some chalcones can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Table 3: Anti-inflammatory Activity of Representative Chalcone Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Chalcone derivative 3c | COX-1 | 14.65 | [12] |

| Chalcone derivatives | COX-2 | 4.78 - 15.40 | [12] |

| 3,4,5-trimethoxy-4′-fluorochalcone | NF-κB inhibition | 10 | [11] |

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[13][14] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings enhances their antioxidant potential.[14]

Mechanism of Action: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] Furthermore, they can activate the Keap1-Nrf2 signaling pathway, a crucial regulator of cellular antioxidant responses.[4][15][16] By reacting with cysteine residues on Keap1, chalcones promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxification genes.[15][16]

Key Signaling Pathways Modulated by Chalcones

The diverse biological activities of chalcones stem from their ability to interact with and modulate critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Chalcones can inhibit this pathway at multiple levels.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Chalcones, acting as Michael acceptors, can activate this pathway.

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone (B1666503) derivative.[1][9][17]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Acetophenone derivative (e.g., acetophenone)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol (B129727)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Beaker

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a minimal amount of ethanol.

-

While stirring, add a catalytic amount of a strong base, such as NaOH or KOH (typically 10-20 mol%).

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone product.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Chalcone compound (dissolved in DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the chalcone compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the chalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[7][15][18]

Materials:

-

DPPH solution (in methanol or ethanol)

-

Chalcone compound (dissolved in a suitable solvent)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the chalcone compound and the positive control (ascorbic acid).

-

In a 96-well plate, add a small volume of the chalcone solutions or control to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

The chalcone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility, evidenced by its broad spectrum of biological activities, makes it a highly attractive starting point for drug design and development. The insights into the mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and Keap1-Nrf2, provide a rational basis for the design of more potent and selective chalcone derivatives. The experimental protocols provided in this guide are intended to facilitate the synthesis and evaluation of new chalcone-based compounds, ultimately contributing to the advancement of novel therapies for a range of human diseases. The continued exploration of this privileged scaffold holds immense promise for the future of medicinal chemistry and drug discovery.

References

- 1. google.com [google.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]